molecular formula C14H16N2O2S B5666911 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B5666911
M. Wt: 276.36 g/mol
InChI Key: UHVCDJNTFQGKSV-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features both indene and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indene Moiety: Starting from indene, the compound undergoes a series of reactions to introduce the necessary functional groups.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and a haloketone.

    Coupling Reaction: The indene and thiazole intermediates are then coupled through an acetamide linkage under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions could target the thiazole ring or the acetamide linkage.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide: can be compared with other indene or thiazole derivatives.

    Indene Derivatives: Compounds like indomethacin, which is a nonsteroidal anti-inflammatory drug.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1), which is essential for cellular metabolism.

Uniqueness

The uniqueness of this compound lies in its combined indene and thiazole structure, which may confer unique biological activities and chemical reactivity compared to other compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13(16-14-15-6-7-19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVCDJNTFQGKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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